molecular formula C5H5ClO B1314202 Pent-4-ynoyl chloride CAS No. 55183-44-3

Pent-4-ynoyl chloride

Cat. No.: B1314202
CAS No.: 55183-44-3
M. Wt: 116.54 g/mol
InChI Key: ASAWAIQNAGKJFT-UHFFFAOYSA-N
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Description

Pent-4-ynoyl chloride is an organic compound with the molecular formula C5H5ClO. It is a derivative of pentynoic acid, where the hydroxyl group is replaced by a chlorine atom. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Pent-4-ynoyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of pentynoic acid with thionyl chloride. The reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction is as follows:

C5H5COOH+SOCl2C5H5COCl+SO2+HCl\text{C}_5\text{H}_5\text{COOH} + \text{SOCl}_2 \rightarrow \text{C}_5\text{H}_5\text{COCl} + \text{SO}_2 + \text{HCl} C5​H5​COOH+SOCl2​→C5​H5​COCl+SO2​+HCl

Another method involves the use of oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF). The reaction conditions include dissolving pentynoic acid in dichloromethane (DCM) and adding oxalyl chloride dropwise, followed by stirring at room temperature for a couple of hours .

Chemical Reactions Analysis

Pent-4-ynoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

    Addition Reactions: The triple bond in the pentynoyl group can participate in addition reactions with hydrogen halides or halogens.

    Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, the compound can be involved in redox reactions depending on the reagents used.

Common reagents used in these reactions include thionyl chloride, oxalyl chloride, and various nucleophiles. The major products formed depend on the type of nucleophile and reaction conditions employed .

Scientific Research Applications

Pent-4-ynoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used to modify biomolecules, such as proteins and peptides, through acylation reactions.

    Medicine: The compound is used in the synthesis of drug molecules and in the development of new therapeutic agents.

    Industry: It is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of pent-4-ynoyl chloride primarily involves its reactivity as an acyl chloride. It reacts with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, it can acylate amino groups in proteins, leading to modifications that can alter protein function .

Comparison with Similar Compounds

Pent-4-ynoyl chloride can be compared with other acyl chlorides, such as:

    Pent-4-enoyl chloride: Similar in structure but contains a double bond instead of a triple bond.

    Butyryl chloride: A shorter chain acyl chloride with no unsaturation.

    Hexanoyl chloride: A longer chain acyl chloride with no unsaturation.

The uniqueness of this compound lies in its triple bond, which provides additional reactivity and versatility in chemical synthesis .

Properties

IUPAC Name

pent-4-ynoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClO/c1-2-3-4-5(6)7/h1H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASAWAIQNAGKJFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00520253
Record name Pent-4-ynoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00520253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55183-44-3
Record name Pent-4-ynoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00520253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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